molecular formula C16H19N3OS B2648417 N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide CAS No. 940984-11-2

N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B2648417
CAS No.: 940984-11-2
M. Wt: 301.41
InChI Key: SRDIGHLCXDRFQS-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is a thiazole-derived compound featuring a benzamide group and a pyrrolidinylmethyl substituent.

Properties

IUPAC Name

N-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-14(11-19-9-5-6-10-19)21-16(17-12)18-15(20)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDIGHLCXDRFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with the thiazole intermediate.

    Formation of the Benzamide Group: The final step involves the acylation of the thiazole-pyrrolidine intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Heterocycle Substituents Pharmacophore Group Reference
N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide (Target Compound) Thiazole 4-methyl, 5-(pyrrolidin-1-ylmethyl) Benzamide -
N-(5-Isopropyl-3-methyl-4-trifluoromethyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide Thiazole 5-isopropyl, 4-trifluoromethyl, 3-methyl Sulfonamide
1,3,4-Thiadiazol-2(3H)-ylidene]-acetamide Thiadiazole 5-sulfo, 3-methyl Acetamide
Methazolamide (MZA) Thiadiazole 5-sulfamoyl, 3-methyl Sulfamoyl
N-methyl-4-[(pyrrolidin-1-yl)methyl]-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Oxadiazole 4-(pyrrolidin-1-ylmethyl), 3-(thiophen-2-yl) Benzamide

Key Observations :

  • The target compound’s thiazole core distinguishes it from thiadiazole (e.g., methazolamide) or oxadiazole derivatives (e.g., ). Thiazoles generally exhibit enhanced π-stacking interactions compared to thiadiazoles, which may influence receptor binding .
  • Unlike sulfonamide-based analogs (e.g., ), the benzamide group in the target compound may reduce renal carbonic anhydrase inhibition, a common side effect of sulfonamide drugs .

Key Findings :

  • Thiazole derivatives (including the target compound) often employ carbodiimide-mediated coupling, as seen in , to form amide bonds .
  • Pd-catalyzed methods () are prevalent for heterocycle formation in oxadiazoles and thiadiazoles but are less common for thiazoles .
  • Structural confirmation of the target compound would likely rely on NMR and mass spectrometry (as in ) and X-ray crystallography using SHELX or WinGX for imine configuration validation .

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (LogP) Bioactivity (Hypothesized) Reference
Target Compound Not reported Moderate (~2.5)* Carbonic anhydrase inhibition (analogous to MZA) -
Methazolamide (MZA) 214–215 Low (~0.9) Carbonic anhydrase inhibitor (clinical use)
N-(5-Isopropyl-3-methyl-4-trifluoromethyl-thiazol-2-ylidene)-sulfonamide 162–164 High (~3.8) Antimicrobial (inferred from sulfonamide group)

Notes:

  • *LogP for the target compound is estimated based on pyrrolidine’s hydrophilicity and benzamide’s moderate lipophilicity.
  • Sulfonamide derivatives () exhibit higher LogP values due to aromatic and trifluoromethyl groups, favoring membrane penetration .

Biological Activity

N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The IUPAC name for this compound is This compound , and it has been categorized as a small molecule with experimental status in drug development.

Structure Overview

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₃N₃OS
Molecular Weight341.46 g/mol
CAS NumberNot Available

Antitumor Activity

Research indicates that compounds containing thiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased activity against cancer cells .

Case Study:

A study evaluated several thiazole-based compounds for their anticancer properties. The compound with a similar structure to this compound exhibited an IC50 value of 1.61 µg/mL against A-431 cell lines, indicating significant cytotoxicity .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a series of experiments, compounds related to thiazoles demonstrated efficacy in reducing seizure activity in animal models. The structure activity relationship (SAR) suggested that modifications to the thiazole ring could enhance anticonvulsant effects .

Research Findings:

In one study, a thiazole-integrated pyrrolidinone derivative was found to eliminate the tonic extensor phase in seizure models, providing 100% protection against seizures induced by pentylenetetrazole (PTZ) .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, existing literature suggests that thiazoles may interact with key cellular pathways involved in apoptosis and cell cycle regulation.

Potential Mechanisms:

  • Inhibition of Bcl-2: Thiazole derivatives have shown the ability to inhibit Bcl-2 proteins, which are crucial for cell survival.
  • Induction of Apoptosis: These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: Some thiazoles exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

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